Lipophilicity Advantage Over N-Methyl Analog
Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate exhibits a significantly higher predicted partition coefficient (LogP) compared to its N-methyl analog, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate. The increased lipophilicity, driven by the butyl substituent, can enhance passive diffusion across biological membranes and alter compound retention time in reversed-phase chromatography [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.429 (Chemsrc), XLogP3 = 1.6 (Kuujia) |
| Comparator Or Baseline | Ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate (CAS 62366-58-9): LogP = 0.16590 |
| Quantified Difference | Target compound's LogP is approximately 8.6 to 9.7 times higher (or a difference of ~1.26 log units). |
| Conditions | Predicted/computed values from Chemsrc and Kuujia databases. |
Why This Matters
This quantifiable difference in lipophilicity is critical for selecting a building block intended for cell-based assays or for designing a synthetic route where differential solubility in organic solvents is required.
- [1] Chemsrc. Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate, CAS 1313739-07-9. Predicted LogP: 1.42900. View Source
